molecular formula C19H16FN3O3S2 B2427933 N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1428379-66-1

N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2427933
CAS No.: 1428379-66-1
M. Wt: 417.47
InChI Key: LPLBZDOOLKSTRW-UHFFFAOYSA-N
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Description

N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenoxy group, a tetrahydrothiazolopyridine ring, and a thiophene carboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

N-[5-[2-(2-fluorophenoxy)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S2/c20-13-3-1-2-4-15(13)26-10-17(24)23-7-5-14-16(9-23)28-19(21-14)22-18(25)12-6-8-27-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLBZDOOLKSTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with acetic anhydride in the presence of a base such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.

    Construction of the Tetrahydrothiazolopyridine Ring: The intermediate is then reacted with a suitable thiazole derivative under acidic or basic conditions to form the tetrahydrothiazolopyridine ring.

    Coupling with Thiophene Carboxamide: The final step involves coupling the tetrahydrothiazolopyridine intermediate with thiophene-3-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the acetyl moiety.

    Substitution: Substituted fluorophenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the tetrahydrothiazolopyridine ring could facilitate specific interactions with biological macromolecules. The thiophene carboxamide moiety might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-(2-chlorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
  • N-(5-(2-(2-bromophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is unique due to the presence of the fluorophenoxy group. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound particularly interesting for further research and development.

Biological Activity

N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene core linked to a thiazolo and pyridine moiety with a fluorophenoxyacetyl substituent. Its molecular formula is C19H20FNO4SC_{19}H_{20}F_{N}O_{4}S, with a molar mass of approximately 377.43 g/mol. The presence of the fluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiophene and thiazole rings often demonstrate efficacy against various cancer cell lines:

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication. In vitro assays revealed that compounds with similar structures can induce apoptosis in cancer cells by disrupting the cell cycle at the G1 phase and increasing reactive oxygen species (ROS) levels .
  • Cell Lines Tested : Notably, anticancer effects were observed in breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition:

  • Xanthine Oxidase (XO) Inhibition : Compounds structurally related to this compound have shown potent XO inhibitory activity. For example, one study reported an IC50 value of 3.56 μmol/L for a similar derivative, indicating strong potential for treating conditions like hyperuricemia and gout .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Core : This can be achieved through cyclization reactions involving thiophenes and suitable precursors.
  • Introduction of the Fluorophenoxy Group : Nucleophilic substitution reactions are employed where a fluorophenol derivative reacts with an acyl chloride.
  • Amidation Reaction : The final step involves coupling the intermediate with an appropriate amine under conditions that favor amide bond formation.

Study 1: Anticancer Activity Assessment

A detailed study assessed the anticancer properties of similar compounds using various cancer cell lines. The results indicated that compounds with the benzothiophene scaffold exhibited cytotoxic effects comparable to established chemotherapeutics like etoposide. The study highlighted:

CompoundCell LineIC50 (μM)Mechanism
Similar Compound ABreast Cancer5.0Topoisomerase II Inhibition
Similar Compound BColon Cancer3.8Apoptosis Induction

Study 2: Enzyme Inhibition Profile

Another investigation focused on the XO inhibitory effects of related compounds:

CompoundIC50 (μM)Reference
Compound X3.56
Compound Y7.86 (Allopurinol Control)

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